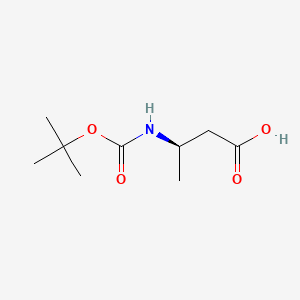

(R)-N-Boc-3-aminobutyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNDHEONPQYIAN-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936208 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159991-23-8, 15991-23-8 | |

| Record name | (3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159991-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-((tert-butoxycarbonyl)amino)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15991-23-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-N-Boc-3-aminobutyric acid chemical properties and structure

An In-Depth Technical Guide to (R)-N-Boc-3-aminobutyric acid: Properties, Synthesis, and Applications

Introduction

This compound is a chiral, non-proteinogenic β-amino acid that serves as a crucial building block in modern medicinal chemistry and pharmaceutical development. As a derivative of (R)-3-aminobutyric acid, its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine, which is instrumental for its use in peptide synthesis and the construction of complex molecular architectures.[1][2] The Boc group provides stability and allows for controlled, regioselective reactions, making this compound a valuable intermediate in the synthesis of peptide analogs and pharmacologically active molecules.[1] Its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, also makes its derivatives subjects of interest in neuroscience research.[3][4] The precursor, (R)-3-aminobutyric acid, is a key intermediate in the production of significant therapeutics, such as the antiretroviral drug dolutegravir, underscoring the industrial importance of this chemical family.[5]

Chemical Properties and Molecular Structure

The molecular structure of this compound features a butyric acid backbone with an amine group at the C-3 position. The stereochemistry at this chiral center is fixed in the (R) configuration. The amine is protected by a bulky tert-butoxycarbonyl group, which prevents unwanted side reactions during synthesis.

Molecular Structure:

-

Functional Groups: Carboxylic acid (-COOH), Boc-protected secondary amine (-NHBoc), and a chiral center.

-

SMILES: CC(CC(=O)O)NC(=O)OC(C)(C)C[6]

Physicochemical Properties

The key properties of this compound are summarized in the table below, providing essential data for researchers in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 159991-23-8 | [1] |

| Molecular Formula | C₉H₁₇NO₄ | [7] |

| Molecular Weight | 203.24 g/mol | [7] |

| Appearance | White to pale yellow solid/powder | [1][8] |

| Melting Point | 104-107 °C | [7][9] |

| Purity | Typically ≥95% | [6] |

Spectroscopic Analysis

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals corresponding to the different hydrogen atoms in the molecule. In a typical spectrum recorded in CDCl₃, the following characteristic peaks are observed:

-

δ 4.92 (s, 1H): Broad singlet corresponding to the amide proton (N-H).

-

δ 4.14-3.96 (m, 1H): Multiplet for the proton on the chiral carbon (C3-H).

-

δ 2.56 (d, J=5.2 Hz, 2H): Doublet for the two protons adjacent to the carboxylic acid group (C2-H₂).

-

δ 1.45 (s, 9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group (Boc).

-

δ 1.25 (d, J=6.9 Hz, 3H): Doublet for the three protons of the methyl group at the chiral center (C4-H₃).[1]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show nine distinct signals, including characteristic peaks for the carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~175 ppm), the quaternary carbon of the Boc group (~80 ppm), and the remaining aliphatic carbons.

Synthesis Protocol: Boc Protection of (R)-3-Aminobutyric Acid

The most common and straightforward synthesis of this compound involves the protection of the commercially available (R)-3-aminobutyric acid using di-tert-butyl dicarbonate (Boc₂O). This protocol is reliable and provides a high yield of the desired product.

Experimental Methodology

-

Dissolution: Suspend (R)-3-aminobutyric acid (1.0 eq) in a 1:1 mixture of dioxane and water at room temperature with vigorous stirring.[1]

-

Causality: A mixed solvent system is used because the starting amino acid has good solubility in water, while the Boc₂O reagent and the final product are more soluble in the organic solvent.

-

-

Basification: Add triethylamine (TEA, 1.5 eq) dropwise to the suspension.[1] Continue stirring until a clear solution is obtained.

-

Causality: TEA acts as a base to deprotonate the ammonium group of the amino acid, generating a free amine which is the nucleophile required to attack the Boc₂O.

-

-

Boc₂O Addition: Cool the reaction mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) in one portion.[1]

-

Causality: The reaction is exothermic, and cooling to 0 °C helps to control the reaction rate and prevent potential side reactions, such as the degradation of the Boc anhydride.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-24 hours.[1]

-

Causality: This extended reaction time ensures the reaction proceeds to completion.

-

-

Work-up & Extraction: Partition the reaction mixture between water and ethyl acetate (EtOAc). Separate the layers.[1]

-

Causality: This step removes the majority of the organic solvent (dioxane) and other organic-soluble impurities. The product, in its deprotonated carboxylate form, remains in the aqueous layer.

-

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3 using 1 M aqueous KHSO₄.[1]

-

Causality: Acidification protonates the carboxylate group (-COO⁻) to a carboxylic acid (-COOH). This makes the product significantly less water-soluble and allows it to be extracted into an organic solvent.

-

-

Final Extraction: Extract the acidified aqueous layer with ethyl acetate (2-3 times).[1]

-

Purification: Combine the organic extracts, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as a solid.[1]

-

Causality: The brine wash removes residual water, and Na₂SO₄ is a drying agent that removes any final traces of water from the organic solution before solvent evaporation.

-

Synthesis Workflow Diagram

Caption: Workflow for Boc protection of (R)-3-aminobutyric acid.

Applications in Research and Drug Development

This compound is not just a laboratory curiosity; it is a high-value intermediate with direct applications in the synthesis of pharmaceuticals and research tools.

-

Peptidomimetics and Peptide Analogs: As a protected β-amino acid, it is incorporated into peptide chains to create peptidomimetics.[1] These modified peptides often exhibit enhanced metabolic stability and resistance to enzymatic degradation compared to their natural α-amino acid counterparts. They can also induce specific secondary structures, such as helices and turns, which is critical for modulating biological activity.

-

Chiral Building Block: The defined (R)-stereochemistry makes it an essential chiral pool starting material. It is used to introduce stereospecificity into target molecules, which is fundamental in modern drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

-

GABA Analogs and Neurological Research: Derivatives of 3-aminobutyric acid are widely studied as analogs of GABA. They are used to develop selective agonists and antagonists for GABA receptors or as inhibitors of GABA uptake, which has implications for treating neurological disorders like epilepsy and anxiety.[3][10]

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance. However, as with all laboratory chemicals, standard safety precautions should be strictly followed.

-

Handling:

-

Storage:

-

First Aid:

-

Skin Contact: Wash immediately with plenty of soap and water.[11]

-

Eye Contact: Bathe the eye with running water for 15 minutes.[11]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[12]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[12]

-

References

- 1. This compound | 159991-23-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. pccarx.com [pccarx.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of (R)-N-Boc-3-Aminobutyric Acid

Abstract

(R)-N-Boc-3-aminobutyric acid is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the second-generation HIV integrase inhibitor, dolutegravir.[1] The stereochemistry at the C3 position is critical for the final drug's efficacy, demanding highly efficient and enantioselective synthetic routes. This guide provides a comprehensive overview of the principal pathways for synthesizing its immediate precursor, (R)-3-aminobutyric acid, and the subsequent N-protection step. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of biocatalytic and chemical synthesis strategies to equip researchers and process chemists with the knowledge to make informed decisions in drug development and manufacturing.

Introduction: The Significance of a Chiral Synthon

β-amino acids are crucial structural motifs in numerous biologically active molecules. Unlike their α-amino acid counterparts, they confer unique conformational constraints on peptides, leading to enhanced proteolytic stability and bioavailability.[2] (R)-3-aminobutyric acid, specifically, is a high-value intermediate whose demand is driven by its role in constructing the chiral framework of dolutegravir.[1]

The synthesis of this compound in its enantiopure form is non-trivial. Traditional chemical methods often rely on chiral resolution of racemic mixtures, which are inherently inefficient, with a maximum theoretical yield of 50%, and can generate significant chemical waste.[1][3] This has spurred the development of advanced, stereo-controlled synthetic methods, with biocatalysis emerging as a powerful, green, and economically viable alternative.

This document will explore the most field-proven and innovative pathways, focusing on enzymatic synthesis, classical chemical resolution, and the final N-Boc protection that renders the molecule ready for subsequent coupling reactions.

Core Synthesis Pathways for (R)-3-Aminobutyric Acid

The primary challenge lies in establishing the stereocenter at the C3 position with high fidelity. Two dominant strategies have emerged: enzymatic asymmetric synthesis and classical resolution.

The Premier Approach: Enzymatic Asymmetric Synthesis

Biocatalysis represents the state-of-the-art for producing (R)-3-aminobutyric acid, offering mild reaction conditions, environmental sustainability, and exceptionally high yields and enantiopurity.[1] The most successful application involves the asymmetric hydroamination of crotonic acid using a rationally engineered aspartase enzyme.

Causality and Mechanistic Insight: The core of this process is an aspartase mutant, typically derived from E. coli, which has been engineered to accept crotonic acid, a non-natural substrate.[1] The enzyme's active site is precisely shaped to bind crotonic acid in a specific orientation. This forces the addition of ammonia across the double bond to occur stereoselectively, yielding almost exclusively the (R)-enantiomer.[1] This method bypasses the need for resolving a racemic mixture, channeling nearly all the starting material into the desired product.

References

A Comprehensive Spectroscopic Guide to (R)-N-Boc-3-aminobutyric Acid for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-N-Boc-3-aminobutyric acid, a key building block in medicinal chemistry and peptidomimetic drug development. A thorough understanding of its spectroscopic signature is paramount for ensuring chemical identity, purity, and for monitoring its incorporation into larger molecules. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into data acquisition and interpretation.

Introduction

This compound, also known as Boc-D-β-homoalanine, is a non-proteinogenic amino acid. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality is crucial for its application in peptide synthesis, preventing unwanted side reactions.[1] The stereochemistry at the chiral center and the overall structural integrity are critical for its biological activity. Therefore, robust analytical characterization using a suite of spectroscopic techniques is a non-negotiable aspect of its quality control. This guide will serve as a practical reference for scientists working with this and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed roadmap of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum can be acquired using a 400 MHz or higher field spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.

-

Instrument Setup: Insert the sample into the spectrometer. The instrument's magnetic field is "locked" using the deuterium signal from the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.

-

Acquisition: A standard proton spectrum is acquired. Key parameters include the number of scans (typically 16 or more to improve signal-to-noise), a relaxation delay (e.g., 1-2 seconds), and the spectral width.

-

Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier transform. The spectrum is then phased and the baseline is corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]

Data Interpretation:

Based on the structure of this compound, the following signals are expected in the ¹H NMR spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.25 | Doublet (d) | 3H | -CH₃ | The methyl group is coupled to the adjacent methine proton (CH), resulting in a doublet. |

| ~1.45 | Singlet (s) | 9H | -C(CH₃)₃ (Boc) | The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a characteristic sharp singlet.[1] |

| ~2.56 | Doublet of doublets (dd) | 2H | -CH₂-COOH | These two protons are diastereotopic and are coupled to the adjacent methine proton (CH). They will appear as a complex multiplet, often approximated as a doublet of doublets. |

| ~4.05 | Multiplet (m) | 1H | -CH(NHBoc)- | This proton is coupled to the adjacent methyl and methylene protons, resulting in a complex multiplet. |

| ~4.92 | Broad singlet (br s) or Doublet (d) | 1H | -NH- | The amide proton often appears as a broad signal due to quadrupole broadening from the nitrogen atom and chemical exchange. It will show coupling to the adjacent methine proton. |

| ~11.0-12.0 | Broad singlet (br s) | 1H | -COOH | The carboxylic acid proton is acidic and its chemical shift is highly dependent on concentration and solvent. It typically appears as a broad singlet.[2] |

Note: The ¹H NMR data reported by some suppliers may show simplified multiplets. For example, a multiplet for the CH and a doublet for the CH₂.[3] A more detailed analysis would predict the more complex splitting patterns described above.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This involves irradiating the sample with a broad range of proton frequencies to remove the C-H coupling, resulting in a spectrum with single lines for each unique carbon atom. A larger number of scans is necessary (e.g., 1024 or more).

-

Processing: Similar processing steps as for ¹H NMR are applied. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

Data Interpretation:

The predicted ¹³C NMR chemical shifts for this compound are as follows:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~20 | -CH₃ | The methyl carbon appears in the aliphatic region. |

| ~28 | -C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group. |

| ~40 | -CH₂- | The methylene carbon adjacent to the carboxylic acid. |

| ~45 | -CH- | The chiral methine carbon attached to the nitrogen. |

| ~80 | -C(CH₃)₃ (Boc) | The quaternary carbon of the Boc group. |

| ~155 | -NH-C=O (Boc) | The carbonyl carbon of the carbamate. |

| ~175 | -COOH | The carbonyl carbon of the carboxylic acid, typically appearing further downfield.[2] |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule.

Experimental Protocol:

-

Sample Preparation: For a solid sample, a small amount can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Acquisition: The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Data Interpretation:

The IR spectrum of this compound will be dominated by the absorptions of the carboxylic acid and the carbamate functionalities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Appearance |

| 3300-2500 | O-H stretch | Carboxylic Acid | Very broad and strong |

| ~3350 | N-H stretch | Amide (Boc) | Medium, sharp |

| 2980-2850 | C-H stretch | Aliphatic | Medium to strong, sharp |

| ~1710 | C=O stretch | Carboxylic Acid (dimer) | Strong, sharp |

| ~1690 | C=O stretch | Amide (Boc) | Strong, sharp |

| 1520-1490 | N-H bend | Amide (Boc) | Medium |

| 1390 & 1365 | C-H bend | tert-butyl | Medium |

| 1320-1210 | C-O stretch | Carboxylic Acid | Medium |

The very broad O-H stretch of the carboxylic acid is a hallmark of this functional group and often overlaps with the C-H stretching vibrations.[4][5] The two distinct carbonyl stretching frequencies for the carboxylic acid and the Boc group are also key diagnostic peaks.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Experimental Protocol:

Electrospray ionization (ESI) is a common technique for analyzing this type of molecule.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: The solution is infused into the mass spectrometer.

-

Ionization: In positive ion mode, the molecule will be protonated to form [M+H]⁺.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For fragmentation analysis (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation:

The molecular weight of this compound (C₉H₁₇NO₄) is 203.24 g/mol .[3]

-

MS1 Spectrum: The primary ion observed in the full scan mass spectrum will be the protonated molecule [M+H]⁺ at m/z 204.2. Depending on the ionization conditions, adducts with sodium [M+Na]⁺ (m/z 226.2) or potassium [M+K]⁺ (m/z 242.2) may also be present.

-

MS/MS Fragmentation: The Boc group is known to be labile under MS/MS conditions and exhibits characteristic fragmentation patterns.[6]

-

Loss of isobutylene: A major fragment will correspond to the neutral loss of isobutylene (56 Da) from the Boc group, resulting in an ion at m/z 148.2 ([M+H-56]⁺).[7]

-

Loss of the Boc group: Another significant fragmentation is the loss of the entire Boc group (100 Da), leading to the protonated (R)-3-aminobutyric acid at m/z 104.2 ([M+H-100]⁺).

-

Loss of water: A fragment corresponding to the loss of water from the parent ion ([M+H-18]⁺) at m/z 186.2 may also be observed.

-

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. By understanding the principles behind each technique and the expected data, researchers and drug development professionals can confidently verify the identity, purity, and structural integrity of this important chiral building block, ensuring the quality and reproducibility of their scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. reddit.com [reddit.com]

- 3. Differentiation of three pairs of Boc-beta,gamma- and gamma,beta-hybrid peptides by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039) [hmdb.ca]

- 5. (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, CAS No. 486460-00-8 - iChemical [ichemical.com]

- 6. N-((1,1-dimethylethoxy)carbonyl)-beta-alanine | C8H15NO4 | CID 76809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Physical properties of (R)-N-Boc-3-aminobutyric acid such as melting and boiling points

Technical Guide: Physicochemical Characterization of (R)-N-Boc-3-aminobutyric Acid

A Senior Application Scientist's Reference on Core Thermal Properties and Their Experimental Determination

Abstract

This compound is a pivotal chiral building block in modern pharmaceutical synthesis, valued for its role in creating peptide analogs and other complex molecular architectures.[1] A profound understanding of its fundamental physical properties is a prerequisite for its effective use in process development, formulation, and quality control. This technical guide provides an in-depth analysis of the core thermal properties of this compound, with a primary focus on its melting and boiling points. Moving beyond a simple data sheet, this document elucidates the causality behind experimental choices for property determination, presents a self-validating protocol for accurate analysis using Differential Scanning Calorimetry (DSC), and offers field-proven insights for researchers, scientists, and drug development professionals.

Introduction to this compound: A Profile

This compound, systematically named (3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid, is a non-proteinogenic β-amino acid.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine function renders the molecule stable for peptide coupling and other synthetic transformations while conferring specific solubility and thermal characteristics. Its chirality at the C3 position is critical for the stereospecific synthesis of drug candidates.

At standard temperature and pressure (STP), this compound exists as a white to pale yellow crystalline solid, a physical state that dictates the importance of its melting point as a key characterization parameter.[1]

Core Physical Properties

The reliable characterization of a pharmaceutical intermediate begins with its fundamental physical constants. These values are not merely benchmarks but are critical indicators of purity, identity, and stability.

Melting Point

The melting point is the most definitive thermal property for this compound under standard laboratory conditions. Commercially available sources report the melting point of this compound to be in the range of 104-107 °C .[2] This relatively sharp range is indicative of a substance with high purity.

Field Insight: Impurities or the presence of residual solvents will typically depress the melting point and broaden the melting range.[3] Therefore, a sharp melting point within the specified range serves as a primary, rapid-assessment criterion for material quality. For comparison, the unprotected parent compound, 3-Aminobutanoic acid, decomposes at a much higher temperature of 189 °C, illustrating the significant impact of the Boc-protecting group on the compound's crystal lattice energy.

Boiling Point and Thermal Stability

A boiling point for this compound at atmospheric pressure is not reported and is not an applicable parameter. Like many complex organic molecules, particularly amino acid derivatives, it is prone to thermal decomposition at temperatures significantly below its theoretical atmospheric boiling point. The energy required to bring the compound to a boil would instead cleave chemical bonds, leading to degradation.

While a boiling point is not a practical measure, related N-Boc protected amino acids have been shown to boil under high vacuum. For instance, the isomeric N-Boc-gamma-aminobutyric acid has a reported boiling point of 78 - 82 °C at a pressure of 0.2 mmHg.[4][5] This suggests that distillation of this compound would only be feasible under similar high-vacuum conditions, a process generally avoided in favor of recrystallization for purification.

Data Summary Table

For ease of reference, the key physical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid | [2] |

| CAS Number | 159991-23-8 | [1][2] |

| Molecular Formula | C₉H₁₇NO₄ | [1][2] |

| Molecular Weight | 203.24 g/mol | [1][2] |

| Appearance | White to pale yellow powder/solid | [1] |

| Melting Point | 104-107 °C | [2] |

| Boiling Point | Decomposes at atmospheric pressure. Not applicable. | N/A |

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

For definitive thermal analysis in a regulated or research environment, Differential Scanning Calorimetry (DSC) is the gold standard. It provides not only the melting point but also the enthalpy of fusion (ΔHfus), offering deeper insights into the material's crystallinity and purity.[6][7]

Principle of DSC

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6] When the sample undergoes a thermal transition, such as melting, it requires more energy to maintain the same temperature as the reference. This difference is detected as an endothermic peak on the resulting thermogram, the characteristics of which define the melting properties.[8]

Step-by-Step Experimental Methodology

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.45 J/g). This step is critical for ensuring the trustworthiness and accuracy of the results.

-

Sample Preparation: Accurately weigh 2-4 mg of this compound into a standard aluminum DSC pan. The use of a small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and more accurate onset temperatures.[8]

-

Encapsulation: Crimp the pan with an aluminum lid. For melting point analysis, a non-hermetic (vented) lid is typically sufficient unless solvent loss is a concern below the melting temperature.

-

Atmosphere Control: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a dry, inert gas (e.g., Nitrogen at 50 mL/min). This prevents oxidative degradation of the sample at elevated temperatures.[8]

-

Thermal Program Execution:

-

Equilibration: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Heating Ramp: Ramp the temperature at a constant rate, typically 5-10 °C/min, to a temperature well above the melting point (e.g., 150 °C). A controlled heating rate is crucial; faster rates can improve sensitivity but may introduce thermal lag, slightly shifting the observed peak temperature.[9]

-

-

Data Analysis:

-

Plot the heat flow (W/g or mW) versus temperature (°C).

-

The melting event will appear as an endothermic peak.

-

Melting Point (Tₘ): Report the "onset" temperature, which is the intersection of the pre-transition baseline with the tangent of the peak's leading edge. This point is least affected by heating rate and is the closest representation of the true thermodynamic melting point.

-

Peak Temperature: Note the temperature at the peak's apex.

-

Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak to determine the energy absorbed during the transition (in J/g).

-

Visualization of Experimental Workflow

The logical flow of the DSC experiment, from preparation to final data output, is illustrated below.

Caption: Workflow for DSC analysis of this compound.

Conclusion

The physical properties of this compound, particularly its melting point of 104-107 °C, are critical parameters for its application in pharmaceutical development. While a standard boiling point is not applicable due to thermal decomposition, its behavior is consistent with other high-molecular-weight protected amino acids. The use of rigorous analytical techniques like Differential Scanning Calorimetry, guided by a well-structured and validated protocol, is essential for accurately determining these properties. This ensures material quality, supports process optimization, and ultimately contributes to the integrity of the final active pharmaceutical ingredient.

References

- 1. This compound | 159991-23-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

- 9. tainstruments.com [tainstruments.com]

Solubility and Stability of (R)-N-Boc-3-aminobutyric Acid: A Guide for Process Development and Formulation

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Introduction

(R)-N-Boc-3-aminobutyric acid is a chiral building block of significant interest in medicinal chemistry and drug development. As a protected derivative of (R)-β-aminobutyric acid, a GABA analogue, it serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The successful transition of these compounds from laboratory-scale synthesis to large-scale production and formulation hinges on a thorough understanding of their fundamental physicochemical properties. Among the most critical of these are solubility and stability.

This technical guide provides researchers, process chemists, and formulation scientists with a comprehensive framework for understanding, evaluating, and managing the solubility and stability of this compound. We will move beyond simple data reporting to explore the underlying chemical principles, provide robust experimental protocols for in-house determination, and offer insights into interpreting the results for practical application.

Physicochemical Profile and Its Implications

The behavior of this compound in different solvent systems is dictated by its molecular structure. The molecule possesses both a lipophilic tert-butyloxycarbonyl (Boc) protecting group and a hydrophilic carboxylic acid moiety. This amphiphilic nature suggests a nuanced solubility profile, with compatibility in a range of solvents depending on the balance of these competing characteristics.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Implication for Solubility & Stability |

| Molecular Formula | C9H17NO4 | |

| Molecular Weight | 203.24 g/mol | Foundational for all concentration calculations. |

| pKa | ~4.0-5.0 (Estimated for the carboxylic acid) | The ionization state, and thus aqueous solubility, is highly pH-dependent. Solubility will significantly increase at pH > pKa. |

| logP | ~1.5 (Estimated) | Indicates moderate lipophilicity, suggesting good solubility in polar organic solvents and limited solubility in non-polar hydrocarbons and water at neutral pH. |

| Chemical Structure | Contains a Boc-protecting group and a carboxylic acid. | The Boc group is notoriously labile under acidic conditions, which is the primary stability concern. The carboxylic acid provides a handle for salt formation to modulate solubility. |

The Primary Axis of Instability: Acid-Catalyzed Deprotection

The single most important factor governing the chemical stability of this compound is the lability of the N-Boc group in the presence of acid. Even trace amounts of acid in a solvent can catalyze the hydrolysis of the carbamate, leading to the formation of tert-butanol, carbon dioxide, and the free amine, (R)-3-aminobutyric acid.

The generally accepted mechanism proceeds via protonation of the carbamate oxygen, followed by cleavage to form the stable tert-butyl cation. This process is autocatalytic, as the product carboxylic acid can protonate another molecule.

Figure 1: Simplified mechanism of acid-catalyzed Boc-deprotection.

This inherent instability makes the choice of solvents and storage conditions paramount. Solvents with acidic impurities (e.g., aged chlorinated solvents like dichloromethane) or protic solvents that can facilitate proton transfer (e.g., methanol) can accelerate degradation, especially at elevated temperatures.

A Framework for Solubility Determination

Predicting solubility is challenging; therefore, empirical determination is essential. The isothermal shake-flask method is a gold-standard technique for generating reliable equilibrium solubility data.

Experimental Protocol: Isothermal Shake-Flask Solubility Measurement

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected test solvent to the respective vials. The solvent panel should cover a range of polarities (e.g., Heptane, Toluene, Ethyl Acetate, Acetonitrile, Methanol, Water).

-

Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal time.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the samples to ensure a clear supernatant.

-

Sampling & Dilution: Carefully withdraw a known volume of the supernatant. Immediately dilute this aliquot with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile/water) to prevent precipitation. A high dilution factor is crucial for accurate quantification.

-

Quantification: Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the saturated solution.

-

Calculation: The solubility is calculated using the measured concentration and the dilution factor, and is typically expressed in mg/mL or g/L.

Figure 2: Workflow for the Isothermal Shake-Flask solubility method.

Assessing Stability: Forced Degradation Studies

To understand the stability profile, a forced degradation (or stress testing) study is indispensable. This involves subjecting the compound to harsh conditions to intentionally induce degradation, thereby identifying potential degradation products and pathways.

Protocol: Forced Degradation in Solution

-

Stock Solution: Prepare a stock solution of this compound in a relatively inert solvent where it is soluble, such as acetonitrile.

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. Typical conditions include:

-

Acidic: Add HCl or H2SO4 (e.g., to 0.1 N). Heat at 60 °C.

-

Basic: Add NaOH (e.g., to 0.1 N). Heat at 60 °C. (Note: Boc group is generally stable to base, but esterification or other reactions could occur if impurities are present).

-

Oxidative: Add H2O2 (e.g., 3%). Heat at 60 °C.

-

Thermal: Heat the solution in the inert solvent at 60-80 °C.

-

Photolytic: Expose the solution to UV/Vis light according to ICH Q1B guidelines.

-

-

Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze each sample using a stability-indicating HPLC method. This method must be capable of separating the parent peak from all degradation products. A photodiode array (PDA) detector is crucial for comparing the UV spectra of the peaks to assess peak purity. Mass spectrometry (LC-MS) is invaluable for identifying the structure of the degradants.

-

Interpretation: The primary degradant under acidic conditions is expected to be (R)-3-aminobutyric acid. The absence of significant degradation under other conditions confirms the specificity of the degradation pathway.

Solvent Selection and Data Interpretation

The choice of solvent for a reaction, purification, or formulation is a multi-parameter optimization problem. The following table provides an illustrative guide to the expected solubility and stability of this compound in common laboratory solvents. Note: These are representative values for guidance; empirical determination is required.

Table 2: Illustrative Solubility & Stability Profile

| Solvent | Polarity Index | Expected Solubility | Key Stability Considerations |

| Heptane | 0.1 | Very Low | High stability. Good for anti-solvent crystallization. |

| Toluene | 2.4 | Low | High stability. |

| Dichloromethane (DCM) | 3.1 | High | High Risk. Prone to containing trace HCl, which can catalyze rapid deprotection. Use freshly distilled or amylene-stabilized grades. |

| Ethyl Acetate (EtOAc) | 4.4 | High | Moderate stability. Can undergo slow hydrolysis to form acetic acid over time, increasing risk. |

| Acetonitrile (ACN) | 5.8 | Moderate-High | High stability. Excellent choice for analytical and process work. |

| 2-Propanol (IPA) | 4.0 | Moderate | Good stability. Often used in crystallization. |

| Methanol (MeOH) | 5.1 | Moderate | Moderate Risk. Protic nature can facilitate acid-catalyzed degradation. Potential for methyl ester formation as a side reaction under strong acid catalysis. |

| Water (pH 7) | 10.2 | Low | High stability at neutral pH. |

| Water (pH > 8) | 10.2 | High | High stability. Solubility increases dramatically as the carboxylic acid is deprotonated to the carboxylate salt. |

Interpretation for Practice:

-

For synthesis and workup , solvents like Ethyl Acetate and Acetonitrile offer a good balance of solubilizing power and stability. When using DCM, careful monitoring and quenching of the reaction are critical to prevent unintended deprotection.

-

For crystallization and purification , a solvent/anti-solvent system is often ideal. A system like Ethyl Acetate/Heptane or IPA/Heptane would be a logical starting point, where the compound is soluble in the first solvent and insoluble in the second.

-

For long-term storage , storing the compound as a dry solid at reduced temperatures (2-8 °C) is the most effective way to ensure stability. If a stock solution is required, acetonitrile is a superior choice over methanol or halogenated solvents.

Conclusion

A data-driven approach to understanding the solubility and stability of this compound is not merely an academic exercise; it is a prerequisite for efficient, scalable, and reproducible chemical processes. The primary stability liability is the acid-catalyzed cleavage of the N-Boc group, a factor that must be controlled through careful selection of solvents, reagents, and storage conditions. While theoretical principles provide a strong foundation, the experimental protocols detailed in this guide for isothermal solubility and forced degradation studies provide the empirical data necessary for robust process development and successful formulation. By investing in this foundational knowledge, researchers can mitigate risks, avoid failed batches, and accelerate the journey of their target molecules from the lab to the clinic.

(R)-N-Boc-3-aminobutyric acid CAS number and molecular formula

An In-Depth Technical Guide to (R)-N-Boc-3-aminobutyric acid

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a crucial chiral building block for researchers, scientists, and professionals in drug development. We will explore its core properties, synthesis, analytical validation, and critical applications in medicinal chemistry.

Introduction: The Significance of a Chiral β-Amino Acid

This compound is a non-proteinogenic β-amino acid derivative. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amine, which renders it stable and suitable for use in standard peptide coupling conditions. The defined stereochemistry at the C3 position (the 'R' configuration) makes it an invaluable asset in asymmetric synthesis, particularly for constructing complex chiral molecules and peptide analogs with unique conformational properties.

The precursor, (R)-3-aminobutyric acid, is a key intermediate in the synthesis of important pharmaceuticals, including the antiretroviral drug dolutegravir[1]. The Boc-protected form is the workhorse in the laboratory, enabling the controlled and sequential addition of this chiral moiety into target molecules. This guide offers a comprehensive look into its chemical identity, synthesis, and quality control, providing the foundational knowledge required for its effective application.

Core Identifiers and Physicochemical Properties

A precise understanding of a chemical entity begins with its fundamental identifiers and properties. These data are critical for sourcing, handling, and characterizing the compound.

| Property | Value | Source(s) |

| CAS Number | 159991-23-8 | [2][3][4] |

| Molecular Formula | C₉H₁₇NO₄ | [2][5] |

| Molecular Weight | 203.24 g/mol | [2] |

| IUPAC Name | (3R)-3-(tert-butoxycarbonylamino)butanoic acid | [4][5] |

| Common Synonyms | Boc-D-β-Homoalanine, (R)-3-Boc-aminobutanoic acid | [5] |

| Appearance | Pale yellow or white solid | [2] |

| Melting Point | 104-107 °C | [4] |

Synthesis and Purification: A Validated Protocol

The most common and straightforward synthesis involves the protection of the commercially available (R)-3-aminobutyric acid. The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is deliberate; it is highly effective, and its byproducts (t-butanol and CO₂) are volatile and easily removed, simplifying purification.

Experimental Protocol: Boc Protection of (R)-3-Aminobutyric Acid

This protocol is adapted from established procedures for N-Boc protection[2].

Materials:

-

(R)-3-aminobutyric acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq)

-

Triethylamine (TEA) (1.5-2.0 eq)

-

Solvents: Dioxane, Water, Ethyl Acetate (EtOAc)

-

1 M Potassium bisulfate (KHSO₄) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Suspension: Suspend (R)-3-aminobutyric acid (e.g., 2.42 g, 23.4 mmol) in a 1:1 mixture of dioxane and water (e.g., 30 mL total) in a round-bottom flask with a magnetic stirrer.

-

Basification: Add triethylamine (TEA) dropwise at room temperature until the solid dissolves completely, forming a clear solution. TEA acts as a base to deprotonate the amino group, rendering it nucleophilic for the subsequent reaction.

-

Protection Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) in one portion. The reaction is performed at 0 °C initially to control the exothermicity.

-

Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup & Extraction:

-

Partition the reaction mixture between water and ethyl acetate (EtOAc).

-

Separate the aqueous layer and wash it once more with EtOAc to remove any unreacted Boc₂O and other nonpolar impurities.

-

Carefully acidify the aqueous layer to a pH of ~3 using 1 M KHSO₄. This step protonates the carboxylate, making the product soluble in organic solvents.

-

Extract the product from the acidified aqueous layer with EtOAc (2-3 times).

-

-

Purification & Isolation:

-

Combine the organic extracts and wash with brine to remove residual water-soluble impurities.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The resulting solid, this compound, is often of high purity but can be further purified by recrystallization if necessary[2].

-

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount, especially for applications in pharmaceutical development where even minor impurities can have significant consequences[6].

Structural Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation.

-

¹H NMR (400 MHz, CDCl₃): The expected proton signals are:

-

δ ~1.25 (d, 3H): Methyl protons (CH₃) coupled to the adjacent chiral center proton.

-

δ 1.45 (s, 9H): Singlet for the nine equivalent protons of the tert-butyl (Boc) group.

-

δ ~2.5-2.6 (m, 2H): Methylene protons (-CH₂-) adjacent to the carboxylic acid.

-

δ ~4.1-4.2 (m, 1H): The proton on the chiral carbon (-CH-).

-

δ ~5.0 (br s, 1H): Broad singlet for the amide proton (-NH-).

-

δ >10 (br s, 1H): Broad singlet for the carboxylic acid proton (-COOH), which may be subject to exchange. (Note: The chemical shifts provided in one source appear slightly inconsistent with the structure; the values listed here are more typical for this compound class.)[2]

-

-

¹³C NMR (100 MHz, CDCl₃): Key carbon signals include:

-

δ ~20-22: Methyl carbon (CH₃).

-

δ ~28.3: tert-butyl carbons of the Boc group.

-

δ ~40-42: Methylene carbon (CH₂).

-

δ ~45-47: Chiral methine carbon (CH).

-

δ ~79-80: Quaternary carbon of the Boc group.

-

δ ~155-156: Carbonyl carbon of the Boc group.

-

δ ~176-178: Carbonyl carbon of the carboxylic acid.

-

Chiral Purity Analysis via HPLC

The enantiomeric excess (e.e.) is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination[6][7].

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

-

Instrumentation: HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based column such as CHIROBIOTIC T is highly effective for separating N-protected amino acids[6][7].

-

Mobile Phase: A reversed-phase system is typically used. For example, a mixture of water and methanol/acetonitrile with a volatile buffer like ammonium acetate or trifluoroacetic acid.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a compatible solvent. Prepare a racemic (R/S) standard to confirm the elution order of the enantiomers.

-

Analysis: Inject the sample and the racemic standard. The two enantiomers will separate into distinct peaks.

-

Calculation: Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the R- and S-enantiomers: % e.e. = [(A_R - A_S) / (A_R + A_S)] × 100

Illustrative Data:

| Sample | Retention Time (R-enantiomer) | Retention Time (S-enantiomer) | % Area (R) | % Area (S) | % e.e. |

|---|---|---|---|---|---|

| Racemic Standard | 8.5 min | 10.2 min | 50.1 | 49.9 | ~0 |

| Test Lot | 8.5 min | 10.2 min | 99.9 | 0.1 | 99.8% |

Caption: Standard workflow for chiral purity analysis via HPLC.

Applications in Drug Development and Medicinal Chemistry

The utility of this compound stems from its identity as a protected, non-natural β-amino acid.

-

Peptidomimetics and Peptide Analogs: Incorporation of β-amino acids like this one into peptide chains creates "β-peptides." These structures often adopt stable, predictable secondary structures (helices) and, crucially, exhibit enhanced resistance to enzymatic degradation compared to natural α-peptides. This property is highly desirable for developing peptide-based drugs with improved pharmacokinetic profiles[2].

-

Chiral Building Block for Small Molecules: It serves as a precursor for more complex chiral molecules. The deprotected form, (R)-3-aminobutyric acid, is a key starting material for the HIV integrase inhibitor dolutegravir, highlighting the industrial relevance of this chiral synthon[1].

-

GABA System Modulation: γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system[8]. Analogs of GABA are of significant interest in neuroscience research. Derivatives of aminobutyric acids are explored as potential GABA uptake inhibitors for treating conditions like epilepsy and anxiety[9]. This compound provides a versatile scaffold for synthesizing such novel modulators.

Caption: Role of this compound in synthetic applications.

Conclusion

This compound is more than just a protected amino acid; it is a precision tool for the modern medicinal chemist. Its well-defined stereochemistry, coupled with the robust Boc protecting group, allows for its seamless integration into complex synthetic routes. From creating enzyme-resistant peptides to serving as a key precursor for blockbuster drugs, its importance is firmly established. A thorough understanding of its synthesis and rigorous analytical control, particularly chiral purity analysis, is essential for harnessing its full potential in the advancement of therapeutic science.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 159991-23-8 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Probing the steric requirements of the γ-aminobutyric acid aminotransferase active site with fluorinated analogues of vigabatrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biological significance of beta-amino acids like (R)-N-Boc-3-aminobutyric acid

An In-Depth Technical Guide to the Biological Significance of β-Amino Acids and their Application in Drug Discovery, Featuring (R)-N-Boc-3-aminobutyric Acid

Abstract

β-amino acids represent a class of non-proteinogenic amino acids that are gaining significant traction in medicinal chemistry and drug development. Their structural distinction from α-amino acids—an additional carbon atom in the backbone—confers unique conformational properties and, most critically, remarkable resistance to enzymatic degradation. This guide provides a comprehensive overview of the biological significance of β-amino acids, their role in constructing proteolytically stable peptidomimetics, and their therapeutic potential. We will explore the structural diversity, conformational dynamics, and diverse biological activities of β-peptides, including their applications as antimicrobial agents and inhibitors of protein-protein interactions. A special focus is placed on this compound as a pivotal chiral building block, with detailed protocols for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS) and subsequent evaluation of the resulting peptide's stability.

Introduction: Beyond the α-Amino Acid Paradigm

For decades, drug discovery has been dominated by molecules built from α-amino acids, the fundamental components of proteins. However, therapeutic peptides derived from α-amino acids are often hampered by poor metabolic stability, as they are rapidly degraded by proteases in the body.[1] This limitation has driven researchers to explore "unnatural" amino acids that can mimic the structure and function of their natural counterparts while resisting enzymatic cleavage.[1][]

β-amino acids have emerged as a powerful solution.[3][4] Structurally, they are homologs of α-amino acids, containing an amino group on the β-carbon (C3) rather than the α-carbon (C2) relative to the carboxyl group.[3][5][] This seemingly minor shift in the position of the amino group introduces an additional carbon atom into the peptide backbone, fundamentally altering its properties.[4]

This structural modification leads to two primary advantages of high interest for medicinal chemistry:

-

Enhanced Proteolytic Stability : The altered backbone geometry of peptides composed of β-amino acids (β-peptides) prevents them from being recognized as substrates by most natural peptidases.[7][8][9][10] β-peptides have been shown to remain intact for extended periods (over 36 hours) in the presence of enzymes like trypsin, chymotrypsin, and pronase, which rapidly degrade α-peptides.[9][10][11]

-

Novel Secondary Structures : β-peptides can fold into stable, well-defined secondary structures, including various helices (e.g., 14-helix, 12-helix) and sheets, often with shorter sequences than required for α-peptides.[9][12][13] This ability to form predictable three-dimensional shapes allows for the rational design of molecules that can mimic protein surfaces and disrupt protein-protein interactions.[9][13]

The following diagram illustrates the fundamental structural difference between α- and β-amino acids.

References

- 1. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. β-Amino Acids: Versatile Peptidomimetics: Ingenta Connect [ingentaconnect.com]

- 7. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Key differences between (R) and (S) enantiomers of N-Boc-3-aminobutyric acid

An In-Depth Technical Guide to the Key Differences Between (R) and (S) Enantiomers of N-Boc-3-Aminobutyric Acid

Executive Summary

N-Boc-3-aminobutyric acid is a chiral building block of significant interest in the pharmaceutical industry. Its two enantiomeric forms, (R) and (S), while chemically identical in an achiral environment, exhibit distinct three-dimensional arrangements that can lead to profoundly different biological activities. This guide provides a comprehensive analysis of the key distinctions between these enantiomers, covering their synthesis, characterization, and application in drug development. We will delve into the technical nuances of their physicochemical properties, stereoselective synthesis, and analytical separation, offering field-proven insights for researchers and drug development professionals.

Introduction to Chirality and N-Boc-3-aminobutyric Acid

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, often interact differently with the chiral environment of the human body, such as enzymes and receptors. This can result in one enantiomer being therapeutically active while the other is inactive or, in some cases, responsible for adverse effects.

N-Boc-3-aminobutyric acid is a protected form of 3-aminobutyric acid, a gamma-amino acid. The "Boc" (tert-butyloxycarbonyl) protecting group is crucial for its use in peptide synthesis and other organic transformations, preventing the amino group from undergoing unwanted reactions. The chiral center at the third carbon atom gives rise to the (R) and (S) enantiomers, each playing a unique role in the synthesis of complex chiral molecules.

Physicochemical Properties: A Tale of Two Enantiomers

While enantiomers share many of the same physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they differ in their interaction with plane-polarized light. This property, known as optical activity, is a key differentiator and is used to determine the enantiomeric purity of a sample.

| Property | (R)-N-Boc-3-aminobutyric acid | (S)-N-Boc-3-aminobutyric acid |

| Molecular Formula | C9H17NO4 | C9H17NO4 |

| Molecular Weight | 203.24 g/mol | 203.24 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | 106-108 °C | 106-108 °C |

| Optical Rotation | [α]D^20^ = +10.0 to +12.0° (c=1 in CHCl3) | [α]D^20^ = -10.0 to -12.0° (c=1 in CHCl3) |

Note: The specific values for optical rotation can vary slightly between different suppliers and batches.

The equal and opposite optical rotation of the (R) and (S) enantiomers is a direct consequence of their mirror-image relationship. A 1:1 mixture of the two enantiomers, known as a racemic mixture, will have a net optical rotation of zero.

Stereoselective Synthesis and Chiral Resolution

The production of enantiomerically pure N-Boc-3-aminobutyric acid is a critical step for its use in pharmaceutical synthesis. There are two primary approaches: stereoselective synthesis and chiral resolution of a racemic mixture.

Stereoselective Synthesis

Stereoselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer directly. This is often achieved using chiral catalysts or chiral starting materials. For example, the asymmetric hydrogenation of a prochiral precursor using a chiral rhodium or ruthenium catalyst can yield either the (R) or (S) enantiomer with high enantiomeric excess.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts.

Workflow for Diastereomeric Salt Resolution:

Caption: Workflow of diastereomeric salt resolution.

Protocol for Diastereomeric Salt Resolution:

-

Salt Formation: The racemic mixture of N-Boc-3-aminobutyric acid is reacted with a chiral resolving agent, such as a chiral amine (e.g., (R)-(+)-α-phenylethylamine), to form a mixture of two diastereomeric salts.

-

Separation: Diastereomers have different physical properties, such as solubility. This difference is exploited to separate them by fractional crystallization.

-

Liberation of Enantiomers: The separated diastereomeric salts are then treated with an acid or base to liberate the pure (R) and (S) enantiomers of N-Boc-3-aminobutyric acid.

Analytical Characterization and Quality Control

Ensuring the enantiomeric purity of N-Boc-3-aminobutyric acid is paramount for its use in drug development. Several analytical techniques can be employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being the most common and reliable method.

Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation.

Step-by-Step Chiral HPLC Protocol:

-

Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating enantiomers of N-Boc-protected amino acids.

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and enantiomers.

-

Sample Preparation: Dissolve a known concentration of the N-Boc-3-aminobutyric acid sample in the mobile phase.

-

Injection and Elution: Inject the sample onto the HPLC system and elute with the mobile phase at a constant flow rate.

-

Detection: Monitor the elution of the enantiomers using a UV detector, typically at a wavelength of 210-220 nm.

-

Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the (R) and (S) enantiomers using the following formula:

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity, often with the aid of a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to create diastereomeric complexes that are distinguishable in the NMR spectrum.

Biological Significance and Applications in Drug Development

The stereochemistry of N-Boc-3-aminobutyric acid is of paramount importance in its application as a building block for pharmaceuticals. The specific spatial arrangement of the amino and carboxylic acid groups determines how it fits into the active site of a target enzyme or receptor.

A notable example of the importance of this chiral building block is in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The (R)-enantiomer of N-Boc-3-aminobutyric acid is a key component in the synthesis of sitagliptin, the active ingredient in Januvia®. The use of the (S)-enantiomer would result in a diastereomer of sitagliptin with significantly reduced or no therapeutic activity.

Integration into a Pharmacologically Active Molecule:

Caption: Role of this compound in drug synthesis.

Conclusion

The (R) and (S) enantiomers of N-Boc-3-aminobutyric acid, while possessing identical chemical formulas, are distinct chemical entities with unique properties and applications. The key differences lie in their chiroptical properties and, most importantly, their biological activities. The ability to synthesize and analyze these enantiomers with high purity is crucial for the development of safe and effective pharmaceuticals. A thorough understanding of the principles and techniques outlined in this guide is essential for any researcher or scientist working with these valuable chiral building blocks.

Commercial suppliers and pricing of (R)-N-Boc-3-aminobutyric acid

An In-depth Technical Guide to the Commercial Sourcing of (R)-N-Boc-3-aminobutyric Acid for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 159991-23-8) is a chiral, non-proteinogenic β-amino acid that has emerged as a critical building block in modern medicinal chemistry and pharmaceutical development.[1] Its structural rigidity and defined stereochemistry make it an invaluable component for synthesizing peptide analogs and complex chiral molecules. The tert-butoxycarbonyl (Boc) protecting group provides stability and facilitates its use in standard peptide coupling and other synthetic transformations. This guide offers a comprehensive overview of the commercial landscape for this compound, providing researchers, scientists, and drug development professionals with the necessary information to make informed procurement decisions based on supplier options, pricing considerations, and quality control metrics.

Core Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application in experimental work.

| Property | Value | References |

| CAS Number | 159991-23-8 | [2] |

| Molecular Formula | C9H17NO4 | [2] |

| Molecular Weight | 203.24 g/mol | [2] |

| Appearance | White to pale yellow solid/powder | [1][3] |

| Melting Point | 104-107 °C | [2][4] |

| Synonyms | Boc-D-β-homoalanine, (R)-3-(tert-Butoxycarbonylamino)butanoic acid | [2][5] |

Key Applications in Research and Drug Development

The utility of this compound stems from its role as a chiral intermediate. The underlying scaffold, γ-aminobutyric acid (GABA), is the primary inhibitory neurotransmitter in the mammalian central nervous system, making its analogs of significant interest in neuroscience and pharmacology.[6][7]

-

Pharmaceutical Synthesis: The enantiomerically pure nature of this compound is crucial. For example, the unprotected parent compound, (R)-3-aminobutyric acid, is a key raw material in the synthesis of Dolutegravir, a critical antiretroviral medicine for the treatment of AIDS.[8] The development of efficient routes to high-purity (R)-3-aminobutyric acid is a major focus for reducing production costs.[8]

-

Peptide Chemistry: As a non-proteinogenic amino acid, it is used to synthesize peptide analogs with modified structures and functions.[1] These modifications can enhance stability against enzymatic degradation, improve receptor binding affinity, or alter the peptide's conformational properties.

-

GABA Receptor Research: Analogs of GABA are synthesized to probe the structure-activity relationships of GABA receptors (GABAA, GABAB, and GABAC).[9][10] The stereochemistry of these analogs often dictates their agonist or antagonist activity and selectivity for different receptor subtypes.[10]

Commercial Suppliers and Product Offerings

A variety of chemical suppliers, ranging from large distributors to specialized manufacturers, offer this compound. The choice of supplier often depends on the required scale (milligrams to kilograms), purity, and documentation needed for research or cGMP applications.

| Supplier | Location | Purity | Available Quantities | Notes |

| Simson Pharma Limited | India | High Quality (CoA provided) | Custom Synthesis | Specializes in drug impurity standards and research chemicals. |

| XIAMEN EQUATION CHEMICAL CO.,LTD | China | Industrial Grade | Bulk (e.g., $0.1/KG EXW mentioned) | Manufactory established in 2018, with significant revenue.[2] |

| BOC Sciences | United States | ≥ 98% (HPLC) | Custom Solutions | Trader offering a wide range of biochemicals.[11] |

| Capot Chemical Co.,Ltd. | China | 98% (Min, HPLC) | 1g, 1kg, 100kg | Trader with a focus on chemical reagents.[11] |

| Kindchem Co., Ltd | China | Not specified | Not specified | Trader specializing in pharmaceutical intermediates and specialty chemicals.[4] |

| Alfa Chemistry | N/A | Not specified | Quote-based | Lists numerous synonyms and basic chemical data.[5] |

| ChemicalBook Listings | Global | Varies (e.g., 95%, 99%) | g to kg scales | A platform listing multiple Chinese traders and manufacturers.[11] |

| Oakwood Chemical | USA | Not specified | 50mg, 1g, 5g, 25g | Provides pricing for small research quantities (e.g., $88.00 for 50mg).[12] |

Pricing and Procurement Considerations

Direct, fixed pricing for this compound is not always publicly available, especially for bulk quantities. Most suppliers operate on a quote-based system.

-

Small-Scale (Research): For milligram to gram quantities, prices can be found on the websites of suppliers like Oakwood Chemical, where 50mg is listed at $88.00 and 1g at $204.00.[12] Thermo Fisher Scientific (under the Fisher Scientific brand) lists 1g of a similar compound, N-BOC-gamma-Aminobutyric acid, for $56.00, highlighting price variability.[13]

-

Bulk (Process Development): For kilogram quantities, prices are highly variable and dependent on negotiations with manufacturers, primarily based in China and India.[2][11] Factors influencing the price include the synthesis route, purity specifications (especially enantiomeric purity), and order volume. Platforms like Echemi and ChemicalBook can be used to connect with these manufacturers.[2][11]

The price is intrinsically linked to the complexity of ensuring high enantiomeric purity. While chemical synthesis routes exist, biotechnological production of the parent (R)-3-aminobutyric acid using engineered E. coli is being developed to create more cost-effective and environmentally friendly manufacturing processes.[8]

Quality Control and Technical Validation

For researchers and drug developers, verifying the quality of a chiral starting material is paramount to ensure the integrity and reproducibility of experimental results.

Essential Documentation:

-

Certificate of Analysis (CoA): Every reputable supplier should provide a lot-specific CoA. This document should detail the purity as determined by High-Performance Liquid Chromatography (HPLC) and confirm the structure, typically via ¹H NMR spectroscopy.

-

Safety Data Sheet (SDS): The SDS provides critical information on handling, storage, and potential hazards.[3][14] this compound is generally stable under recommended storage conditions (dry, cool place) and is incompatible with strong oxidizing agents.[3] The toxicological properties have not been fully investigated.[3]

Key Quality Parameters:

-